N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, pyrimidines can be synthesized through the Biginelli reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The compound contains a thiazolo[3,2-a]pyrimidine core, which is a six-membered ring containing nitrogen and sulfur atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques can provide information about the compound’s molecular weight, solubility, and stability .
Scientific Research Applications
Chemical Structure and Synthesis
Research on thiazolo[3,2-a]pyrimidines has highlighted the significance of structural modifications and their impact on supramolecular aggregation. For instance, structural evaluations of various thiazolopyrimidines revealed significant differences in their intermolecular interaction patterns based on the substituents at positions C2, C3, C6, and the aryl at C5. These modifications not only affect the compounds' physical and chemical properties but also their biological activities (H. Nagarajaiah, N. Begum, 2014).
Biological Activities
Antimicrobial Activity
Some thiazolopyrimidines have shown promising antimicrobial properties. A study synthesized new N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide derivatives and evaluated them for antimicrobial activities. Certain compounds exhibited significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (J. Akbari et al., 2008).
Antitumor Activity
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents showcased their potential in inhibiting tumor growth. These compounds have been found to exhibit dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, indicating their potential for development as antitumor medications (A. Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents revealed that some derivatives exhibit high COX-2 selectivity with significant analgesic and anti-inflammatory activities. This underscores their potential use in developing new anti-inflammatory and pain relief drugs (A. Abu‐Hashem et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Result of Action
Compounds with the thiazolo[3,2-a]pyrimidine structure have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully achieved under various conditions, including microwave-assisted techniques , which suggests that the compound’s action could potentially be influenced by environmental factors such as temperature and pressure.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-4-6-13(11(9)3)18-14(20)12-7-17-16-19(15(12)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLFZLJVNDSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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